Anti-Staphylococcal Potency: Epifadin vs. Gallidermin, Nisin, and Epidermin
Epifadin exhibits substantially lower inhibitory concentrations against *Staphylococcus aureus* compared to the lantibiotics gallidermin, nisin, and epidermin. While epifadin inhibits *S. aureus* with IC values of 0.9–1.5 µg/mL [1], gallidermin requires 1.56–12.5 µg/mL [2], nisin requires 25–50 µg/mL [3], and epidermin requires approximately 1,750 µg/mL (1.75 mg/mL) . This represents a 1.7–8.3-fold potency advantage over gallidermin, a 17–55-fold advantage over nisin, and a >1,000-fold advantage over epidermin.
| Evidence Dimension | Inhibitory concentration (IC or MIC) against *Staphylococcus aureus* |
|---|---|
| Target Compound Data | IC = 0.9–1.5 µg/mL |
| Comparator Or Baseline | Gallidermin: MIC = 1.56–12.5 µg/mL; Nisin: MIC = 25–50 µg/mL; Epidermin: MIC ≈ 1,750 µg/mL |
| Quantified Difference | 1.7–8.3-fold lower than gallidermin; 17–55-fold lower than nisin; >1,000-fold lower than epidermin |
| Conditions | Epifadin: Purified compound, dark conditions to maintain stability, broth microdilution [1]. Gallidermin: 24-hour incubation, 37°C, 10^5 CFU/100 µL [2]. Nisin: Standardized broth microdilution assays [3]. Epidermin: 18–24 hour incubation . |
Why This Matters
Superior potency at lower concentrations enables more cost-effective experimental designs and reduces the compound mass required for achieving antimicrobial effects.
- [1] Torres Salazar BO, Dema T, Schilling NA, et al. Commensal production of a broad-spectrum and short-lived antimicrobial peptide polyene eliminates nasal Staphylococcus aureus. Nature Microbiology. 2024;9(1):200–213. doi:10.1038/s41564-023-01544-2. View Source
- [2] Bengtsson T, Lönn J, Khalaf H, Palm E. The lantibiotic gallidermin acts bactericidal against Staphylococcus epidermidis and Staphylococcus aureus and antagonizes the bacteria-induced proinflammatory responses in dermal fibroblasts. MicrobiologyOpen. 2018;7(6):e00606. doi:10.1002/mbo3.606. View Source
- [3] Khelissa S, Chihib NE, Gharsallaoui A. Conditions of nisin production by Lactococcus lactis subsp. lactis and its main application as a food preservative. Archives of Microbiology. 2021;203(2):465–480. doi:10.1007/s00203-020-02054-z. View Source
